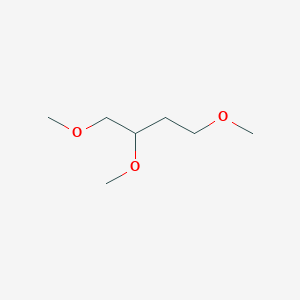
1,2,4-Trimethoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trimethoxybutane is an organic compound with the molecular formula C7H16O3. It is a derivative of butane, where three hydrogen atoms are replaced by methoxy groups (-OCH3).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethoxybutane can be synthesized through the reaction of 1,2,4-butanetriol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trimethoxybutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2,4-Trimethoxybutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 1,2,4-trimethoxybutane exerts its effects involves interactions with molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. Detailed studies are required to elucidate the specific pathways involved .
Comparison with Similar Compounds
1,2,3-Trimethoxypropane: A glycerol-derived compound with similar properties and applications.
1,2,4-Trimethylbenzene: Another compound with a similar structure but different functional groups and reactivity.
Uniqueness: 1,2,4-Trimethoxybutane is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
20637-48-3 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1,2,4-trimethoxybutane |
InChI |
InChI=1S/C7H16O3/c1-8-5-4-7(10-3)6-9-2/h7H,4-6H2,1-3H3 |
InChI Key |
CWLPBGQUGHLPBK-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(COC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


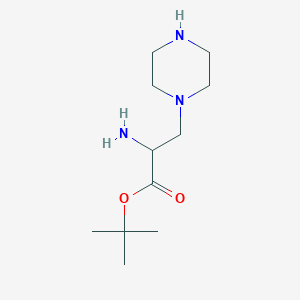
![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
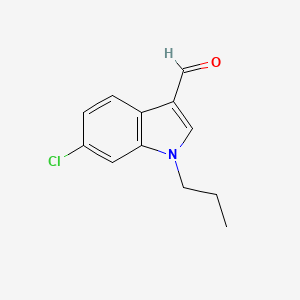
![5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12446242.png)
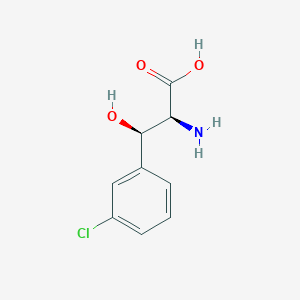
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)
![4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12446254.png)
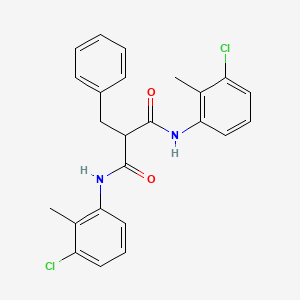
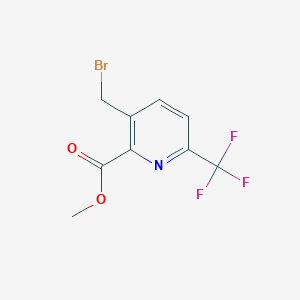

![2-(5-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12446269.png)
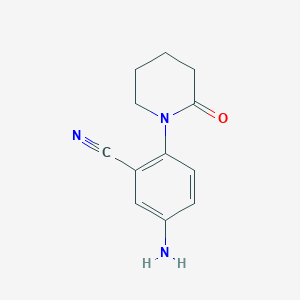
![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12446271.png)

